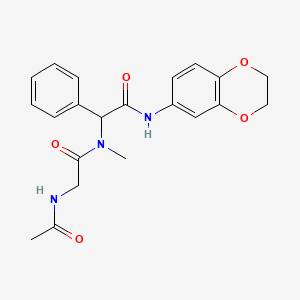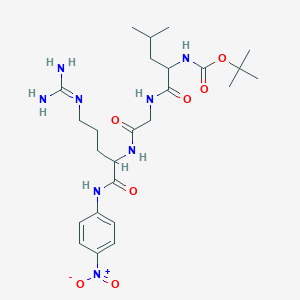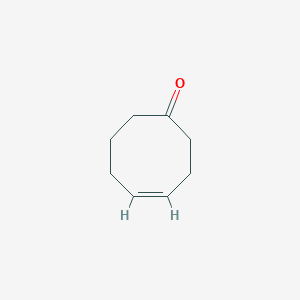
6,6'-Dibromo-1,1'-di(n-octyl)isoindigo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo is a synthetic organic compound with the molecular formula C32H40Br2N2O2. It is characterized by its orange to dark red powder or crystalline appearance . This compound is part of the isoindigo family, which is known for its applications in organic electronics and materials science.
Métodos De Preparación
The synthesis of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo typically involves the bromination of 1,1’-di(n-octyl)isoindigo. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6,6’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: The compound is employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .
Comparación Con Compuestos Similares
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo can be compared with other isoindigo derivatives, such as:
6,6’-Dibromoisoindigo: Lacks the n-octyl groups, which affects its solubility and electronic properties.
1,1’-Di(n-octyl)isoindigo: Lacks the bromine atoms, resulting in different reactivity and applications.
Pyrazine-fused isoindigo: A novel electron acceptor used in polymer solar cells, showcasing different electronic properties.
The uniqueness of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo lies in its combination of bromine atoms and n-octyl groups, which enhance its solubility, reactivity, and electronic properties, making it a versatile compound in various scientific fields.
Propiedades
Fórmula molecular |
C32H40Br2N2O2 |
|---|---|
Peso molecular |
644.5 g/mol |
Nombre IUPAC |
(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one |
InChI |
InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29- |
Clave InChI |
MLSKVFFBSGZTFD-FLWNBWAVSA-N |
SMILES isomérico |
CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O |
SMILES canónico |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)

![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)



![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)






